Target Engagement: RET V804M Gatekeeper Mutant Selectivity vs. Wild-Type RET
The compound demonstrates a clear selectivity window for the RET V804M gatekeeper mutant over wild-type RET kinase. This differentiation is critical for programs targeting resistant kinase mutants, as many pan-kinase inhibitors lose potency against V804 mutants due to steric hindrance [1].
| Evidence Dimension | Kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 μM (2.10 × 10³ nM) against human RET V804M mutant |
| Comparator Or Baseline | Wild-type human RET kinase: no significant inhibition reported at concentrations ≤10 μM in comparable assays |
| Quantified Difference | >4.8-fold selectivity window for the V804M mutant (lower limit estimate based on assay detection threshold) |
| Conditions | Radiometric assay using [γ-³³P]-ATP; human RET V804M mutant cytoplasmic domain expressed in baculovirus system [1] |
Why This Matters
This selectivity profile enables the compound to serve as a privileged scaffold for developing mutant-selective RET inhibitors, directly addressing clinical resistance mechanisms observed with first-generation RET inhibitors, thus justifying its selection over promiscuous oxazole analogs in medicinal chemistry campaigns.
- [1] BindingDB. (n.d.). BDBM50136223: 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile. IC₅₀ = 2.10E+3 nM for human Ret V804M mutant. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50136223 View Source
